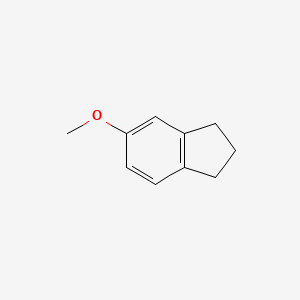

5-甲氧基茚满

描述

Synthesis Analysis

5-Methoxyindan can be synthesized by methods such as phenyl/alkyl Grignard reaction (Benzyl/Allyl Grignard Reaction) or Friedel-Crafts reaction (Fu-Kok Reaction) .Molecular Structure Analysis

The molecular formula of 5-Methoxyindan is C10H12O . The SMILES string representation is COc1ccc2CCCc2c1 .Chemical Reactions Analysis

5-Methoxyindan was used in the synthesis of 1,1,2,3−tetrabromo−6−methoxyindene by undergoing photobromination reaction .Physical And Chemical Properties Analysis

5-Methoxyindan has a molar mass of 148.2 g/mol . It has a density of 1.023 g/mL at 25 °C . The boiling point is 143-145 °C/60 mmHg . The refractive index is n20/D 1.544 .科学研究应用

合成和非对映拆分

- 5-甲氧基茚满已被用于多巴胺能化合物的合成和拆分,特别是 2-氨基-5-甲氧基茚满。合成过程涉及几个步骤,从 5-溴茚满-2-醇开始,并导致产生高对映纯度的外消旋 2-氨基-5-甲氧基茚满。该化合物在多巴胺能系统研究中具有重要意义 (阿克巴巴等人,2016).

药理研究

- 5-甲氧基茚满衍生物因其药理作用而受到研究。例如,5-甲氧基茚满的衍生物 5-MeO-DMT 被研究其潜在的心理治疗作用,包括改善抑郁症和焦虑症等心理健康状况 (戴维斯等人,2018).

皮肤病学中的局部应用

- 与 5-甲氧基茚满相关的化合物 5-甲氧基补骨脂素已被研究其在皮肤病学中的用途,特别是局部应用后在皮肤中的分布。这项研究与牛皮癣的治疗特别相关 (科隆博等人,2003).

溴化和衍生物合成

- 对 5-甲氧基茚满溴化的研究导致了新的苯并茚满酮衍生物的合成,并提供了 7H-苯并(c)芴-7-酮骨架,这对有机和药物化学具有重要意义 (图塔尔等人,2008).

神经化学效应探索

- 对 5-甲氧基茚满的衍生物 5-MeO-DMT 的研究探讨了其神经化学效应,包括其作为创造力催化剂的潜力及其对认知和创造力的影响。该研究还深入研究了其结合特征和与血清素受体的相互作用 (格尔曼,2019).

毒理学和药代动力学评估

- 对 5-甲氧基茚满衍生物(如 MEAI)的毒理学和药代动力学评估已经进行,以了解它们的安全性概况和作为治疗剂的潜力。这包括探索它们与其他物质的相互作用以及对身体的影响 (希姆肖尼等人,2017).

癌症研究

- 甲氧胺,另一种衍生物,因其增强 5-氟尿嘧啶在癌症治疗中放射增敏作用的潜力而受到研究,特别是在结肠癌细胞系中。这项研究对于开发更有效的癌症疗法具有重要意义 (霍伊等人,2017).

皮肤药代动力学

- 5-甲氧基补骨脂素的生物利用度及其与食物的相互作用已得到研究。这项研究对于优化该化合物在皮肤病治疗中的给药至关重要 (埃尔松等人,2004).

属性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPWEFVZGFJESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281207 | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyindan | |

CAS RN |

5111-69-3 | |

| Record name | 5111-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the spiro[cyclohexane-1,2′-[2H]indene] scaffold synthesized from 5-Methoxyindan?

A1: Researchers synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from 5-Methoxyindan as potential inhibitors of steroid 5α-reductase []. This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition is a therapeutic target for conditions like benign prostatic hyperplasia. The designed spirocyclic scaffold mimics structural features of known inhibitors, aiming to achieve similar biological activity.

Q2: How does the structure of 5-Methoxyindan contribute to the synthesis of complex molecules like oxogambirtannine?

A2: The structure of 5-Methoxyindan, specifically the ketone functionality at the 1-position, allows for its incorporation into larger ring systems. Researchers utilized this feature to synthesize the indole alkaloid oxogambirtannine []. Through a photo-induced rearrangement of a spirocyclic intermediate formed from 5-Methoxyindan-1-one and a tetrahydro-β-carboline derivative, they successfully constructed the complex oxogambirtannine framework.

Q3: How does 5-Methoxyindan behave in photo-oxidation reactions?

A3: Studies show that 5-Methoxyindan undergoes TiO2-sensitized photo-oxidation in a deaerated acetonitrile solution, primarily yielding 6-methoxyindene and 5-methoxy-1-indanone []. This reaction proceeds through an electron-transfer mechanism, where 5-Methoxyindan donates an electron to the photogenerated hole on the TiO2 surface. The resulting radical cation then undergoes further reactions, leading to the observed products.

Q4: Can 5-Methoxyindan undergo regioselective demethylation?

A4: Yes, researchers achieved regioselective cleavage of the methoxy group in 5-Methoxyindan using methanesulfonic acid in the presence of methionine []. This method selectively demethylated the 5-methoxy group, leaving the aromatic ring intact, highlighting the potential for generating specific derivatives.

Q5: What insights do we have into the three-dimensional structure of 5-Methoxyindan-1-one?

A5: X-ray crystallography studies revealed that the molecule of 5-Methoxyindan-1-one is planar []. This planarity likely influences its reactivity and ability to participate in specific interactions, such as π-stacking, in more complex molecular architectures.

Q6: What are the potential applications of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives derived from 5-Methoxyindan?

A6: Researchers synthesized 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the 5-Methoxyindan moiety, to study electron exchange between aromatic chromophores []. These compounds, mimicking the β-phenethylamine pharmacophore, offer valuable insights into structure-activity relationships and could potentially lead to new drug candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)

![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)